molecular formula C17H25NO3S B4310538 (3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

Cat. No.: B4310538
M. Wt: 323.5 g/mol
InChI Key: RZSATWASOLGILR-UHFFFAOYSA-N
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Description

(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE is a chemical compound with a complex structure that includes a morpholine ring substituted with a 3,4-diethoxyphenyl group and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE typically involves the reaction of 3,4-diethoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups .

Scientific Research Applications

(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE include:

  • 3,4-Dimethoxyphenethylamine
  • (3,4-Diethoxyphenyl)(4-morpholinyl)methanethione
  • 1-[(3,4-diethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-5-19-15-8-7-14(9-16(15)20-6-2)17(22)18-10-12(3)21-13(4)11-18/h7-9,12-13H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSATWASOLGILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CC(OC(C2)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE
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(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE
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(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE
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(3,4-DIETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

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